molecular formula C18H16Si B1366817 Bis(phenylethynyl)dimethylsilane CAS No. 2170-08-3

Bis(phenylethynyl)dimethylsilane

Cat. No.: B1366817
CAS No.: 2170-08-3
M. Wt: 260.4 g/mol
InChI Key: LRBLIVYQOCFXPX-UHFFFAOYSA-N
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Description

Bis(phenylethynyl)dimethylsilane is an organosilicon compound with the molecular formula C18H16Si It is characterized by the presence of two phenylethynyl groups attached to a silicon atom, which is also bonded to two methyl groups

Scientific Research Applications

Bis(phenylethynyl)dimethylsilane has a wide range of applications in scientific research:

Safety and Hazards

Dimethylbis(phenylethynyl)silane can cause skin irritation and serious eye irritation . It is advised to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The thermal polymerization of arylacetylene, in particular, phenylethynyl, has been studied for several years, and the mechanism and structures for these systems have been proposed . The synthesis of Dimethylbis(phenylethynyl)silane via the Grignard reaction opens up new possibilities for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(phenylethynyl)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethyldichlorosilane with phenylacetylene in the presence of a base such as sodium amide. The reaction typically takes place in an inert atmosphere, such as argon, and requires a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of dimethylbis(phenylethynyl)silane often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Bis(phenylethynyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different substituents .

Mechanism of Action

The mechanism by which dimethylbis(phenylethynyl)silane exerts its effects involves interactions with molecular targets and pathways. The phenylethynyl groups can participate in π-π interactions with aromatic systems, while the silicon atom can form bonds with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Dimethylbis(phenylethynyl)germane: Similar structure but with a germanium atom instead of silicon.

    Dimethylbis(phenylethynyl)stannane: Similar structure but with a tin atom instead of silicon.

    Dimethylbis(phenylethynyl)plumbane: Similar structure but with a lead atom instead of silicon.

Uniqueness

Bis(phenylethynyl)dimethylsilane is unique due to the presence of silicon, which imparts distinct chemical properties compared to its germanium, tin, and lead analogs. Silicon’s ability to form stable bonds with carbon and other elements makes it a valuable component in various chemical reactions and applications .

Properties

IUPAC Name

dimethyl-bis(2-phenylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Si/c1-19(2,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBLIVYQOCFXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451823
Record name BIS(PHENYLETHYNYL)DIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170-08-3
Record name BIS(PHENYLETHYNYL)DIMETHYLSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylbis(phenylethynyl)silane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 50 ml of tetrahydrofuran (THF) solution containing 6 ml of ethynylbenzene, 33 ml of 1.6N normal-butyl lithium was added dropwise under a nitrogen gas flow at 0° C. After stirring for 1 hour, 33.3 ml of THF solution containing 3 ml of dimethylsilyl chloride was added. After stirring at the room temperature for one night, the deposited solid was filtered and thereafter the obtained reaction solution was concentrated. Water was added to the solution, and then the solution was extracted with diethyl ether. Furthermore, the said diethyl ether layer was washed with water, thereafter dried with magnesium sulfate and concentrated. Then it was recrystallized from hexane, to obtain 5.02 g of bisphenylethynyldimethylsilane.
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
33.3 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Dimethylbis(phenylethynyl)silane interact with platinum complexes, and what are the structural characteristics of the resulting products?

A1: Dimethylbis(phenylethynyl)silane exhibits distinct reactivity with different types of platinum complexes []:

  • Reaction with [Pt(C2H4)2(PR3)]: In this case, the reaction leads to the formation of diplatinum complexes with the general formula [Pt2(σ-CCPh){µ-(1-σ:1–2-η-CCPh)}(µ-SiMe2)(PR3)2]. Here, the Dimethylbis(phenylethynyl)silane undergoes carbon-silicon bond cleavage. The SiMe2 group bridges two platinum atoms, while two phenylethynyl (CCPh) groups are involved in bonding with the platinum centers. One CCPh group is σ-bonded to one platinum, while the other bridges both platinum atoms through a combination of σ- and η2-coordination [].
  • Reaction with [Pt(C2H4)(PPh3)2]: This reaction, in contrast, proceeds without carbon-silicon bond cleavage. Instead, it yields mono- and di-platinum η2 complexes with the formulas [Pt{η-PhCCSi(C2Ph)Me2}(PPh3)2] and [Pt2{η-(PhCC)2SiMe2}(PPh3)4], respectively. In these complexes, the Dimethylbis(phenylethynyl)silane acts as a bidentate ligand, coordinating to the platinum centers through its phenylethynyl groups [].

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